molecular formula C22H25N5O B2668171 [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone CAS No. 1326827-04-6

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B2668171
CAS No.: 1326827-04-6
M. Wt: 375.476
InChI Key: LWGONMHNHGBXSJ-UHFFFAOYSA-N
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Description

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperazine ring, and two aromatic rings with methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an intermediate compound containing a leaving group.

    Final Coupling: The final step involves coupling the triazole and piperazine intermediates using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the triazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of significant interest in medicine. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its structural features make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(3,4-dimethylphenyl)piperazin-1-yl]methanone: Similar in structure but lacks the triazole ring.

    [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone: Contains the triazole ring but lacks the piperazine ring.

    [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone: Similar but lacks the piperazine ring.

Uniqueness

The uniqueness of [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone lies in its combination of the triazole and piperazine rings, along with the specific methyl substitutions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-16-4-7-19(8-5-16)25-10-12-26(13-11-25)22(28)21-15-27(24-23-21)20-9-6-17(2)18(3)14-20/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGONMHNHGBXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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